molecular formula C23H19FN2 B5323751 2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole

2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No. B5323751
M. Wt: 342.4 g/mol
InChI Key: FIFHUJXILTUCEG-NTCAYCPXSA-N
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Description

2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole, commonly known as FVBM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. FVBM is a benzimidazole derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The exact mechanism of action of FVBM is not fully understood. However, studies have suggested that FVBM exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. FVBM has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
FVBM has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that FVBM may exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. FVBM has also been shown to exhibit anti-bacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of FVBM is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. FVBM is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of FVBM is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on FVBM. One area of interest is the development of FVBM-based anti-cancer drugs. Further studies are needed to elucidate the exact mechanism of action of FVBM and to optimize its pharmacological properties. Additionally, FVBM may have potential applications in the treatment of other diseases, such as inflammatory and bacterial infections. Further research is needed to explore these potential applications of FVBM.

Synthesis Methods

The synthesis of FVBM involves the condensation of 4-methylbenzylamine and 4-fluorobenzaldehyde, followed by cyclization with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst, such as trifluoroacetic acid, under reflux conditions. The yield of FVBM obtained through this method is reported to be around 70-80%.

Scientific Research Applications

FVBM has been extensively studied for its potential in various fields of research. One of the most promising applications of FVBM is in the development of anti-cancer drugs. Studies have shown that FVBM exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. FVBM has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2/c1-17-6-8-19(9-7-17)16-26-22-5-3-2-4-21(22)25-23(26)15-12-18-10-13-20(24)14-11-18/h2-15H,16H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFHUJXILTUCEG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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